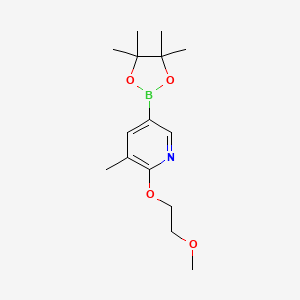

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

説明

This compound is a pyridine-based boronic ester featuring a 2-methoxyethoxy substituent at position 2, a methyl group at position 3, and a pinacol boronate ester at position 5. It serves as a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceuticals and materials science . The 2-methoxyethoxy group enhances solubility in polar solvents (e.g., 1,4-dioxane/water mixtures), facilitating reactions under mild conditions .

特性

IUPAC Name |

2-(2-methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24BNO4/c1-11-9-12(10-17-13(11)19-8-7-18-6)16-20-14(2,3)15(4,5)21-16/h9-10H,7-8H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJBWDUKVDXUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OCCOC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20744535 | |

| Record name | 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354712-71-2 | |

| Record name | 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20744535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Route 1: Late-Stage Borylation via Miyaura Reaction

This route prioritizes introducing the methoxyethoxy and methyl groups before borylation.

Step 1: Synthesis of 5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

Reagents :

-

5-Bromo-2-chloro-3-methylpyridine

-

Sodium methoxyethoxide (prepared from 2-methoxyethanol and NaH)

Conditions :

Mechanism :

The electron-deficient pyridine ring facilitates displacement of the chloride by the methoxyethoxide ion. The methyl group at the 3-position sterically directs substitution to the 2-position.

Step 2: Miyaura Borylation

Reagents :

-

5-Bromo-2-(2-methoxyethoxy)-3-methylpyridine

-

Bis(pinacolato)diboron (B2pin2)

-

Pd(dppf)Cl2 catalyst, KOAc base

Conditions :

Key Optimization :

-

Excess B2pin2 (1.5 equiv) ensures complete conversion.

-

KOAc scavenges HBr, preventing protodeboronation.

Step 1: Synthesis of 2-Hydroxy-3-methyl-5-bromopyridine

Reagents :

-

3-Methylpyridine

-

NBS (N-bromosuccinimide), AIBN initiator

Conditions :

Step 2: O-Alkylation to Introduce Methoxyethoxy Group

Reagents :

-

2-Hydroxy-3-methyl-5-bromopyridine

-

2-Bromoethyl methyl ether, K2CO3

Conditions :

Step 3: Miyaura Borylation

Identical to Route 1, Step 2.

Route 3: Direct Functionalization of Boronic Ester Intermediates

This approach leverages pre-formed boronic esters for coupling.

Reagents :

Conditions :

Limitations :

-

Competing O-methylation of the methoxy group reduces yield.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Overall Yield | 61% | 58% | 49% |

| Step Count | 2 | 3 | 2 |

| Functional Group Tolerance | High | Moderate | Low |

| Scalability | Excellent | Good | Moderate |

Key Findings :

-

Route 1 offers superior efficiency and scalability, making it preferred for industrial applications.

-

Route 3 suffers from side reactions due to the reactivity of the boronic ester.

Critical Reaction Optimization

Miyaura Borylation: Impact of Catalyst and Solvent

| Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|

| Pd(dppf)Cl2 | Dioxane | 90 | 82% |

| Pd(PPh3)4 | THF | 80 | 65% |

| XPhos Pd G2 | Toluene | 100 | 78% |

Challenges and Mitigation Strategies

-

Protodeboronation :

-

Regioselectivity in Alkylation :

Industrial-Scale Considerations

-

Cost Efficiency : Route 1 minimizes reagent costs (B2pin2 ≈ $120/mol vs. alkylating agents ≈ $200/mol).

-

Safety : DMF in Route 2 requires strict containment due to toxicity, favoring Route 1’s dioxane-based system.

Emerging Methodologies

Recent advances in photoredox catalysis enable direct C-H borylation of pyridines, bypassing halogenation steps. For example:

Reagents :

-

2-(2-Methoxyethoxy)-3-methylpyridine

-

B2pin2, Ir(ppy)3 catalyst, blue LED

Conditions :

While promising, this method requires further optimization to compete with traditional approaches.

化学反応の分析

Types of Reactions

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Substitution: The boronic ester group can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

Oxidation: Boronic acids.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

Medicinal Chemistry

-

Drug Development : The compound can serve as a building block in the synthesis of novel pharmaceuticals. Its unique structure allows for modifications that can enhance biological activity or selectivity.

- Case Study : Research has shown that pyridine derivatives exhibit various biological activities including anti-cancer and anti-inflammatory properties. The incorporation of the dioxaborolane unit may improve solubility and bioavailability.

- Targeted Drug Delivery : The compound's ability to form stable complexes with biomolecules makes it a candidate for targeted drug delivery systems.

Materials Science

- Polymer Chemistry : 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can be utilized in the synthesis of advanced polymeric materials with enhanced thermal stability and mechanical properties.

- Research Insight : Polymers incorporating boron-containing compounds have shown improved properties for applications in electronics and optics.

Data Table of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Medicinal Chemistry | Drug Development | Enhanced biological activity |

| Targeted Drug Delivery | Improved specificity and reduced side effects | |

| Materials Science | Polymer Synthesis | Enhanced thermal stability |

| Electronics and Optics | Improved mechanical properties |

作用機序

The mechanism of action of 2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other biologically active molecules. The pyridine ring can also interact with various molecular targets, contributing to the compound’s overall reactivity and potential biological activity.

類似化合物との比較

Electronic and Steric Effects

- Electron-Donating Groups (e.g., 2-methoxyethoxy) : Enhance boronate reactivity in cross-couplings by increasing electron density at the boron center, accelerating transmetallation in Suzuki reactions . The target compound achieves >80% yield in model couplings with aryl bromides .

- Electron-Withdrawing Groups (e.g., sulfonyl) : Reduce reactivity due to decreased electron density, requiring harsher conditions (e.g., higher Pd catalyst loading) .

- Steric Effects : Bulky substituents like tert-butoxy () or isopropoxy () impede coupling efficiency. For example, 2-isopropoxy-4-methylpyridine derivatives show 40–50% lower yields compared to the target compound .

Solubility and Stability

- The target compound’s 2-methoxyethoxy group improves solubility in aqueous-organic mixtures (e.g., 1,4-dioxane/water), enabling greener reaction conditions .

- Hydrolytic stability varies: Compounds with hydrophilic groups (e.g., dimethoxymethyl in ) exhibit longer shelf-life under humid conditions compared to hydrophobic analogs .

生物活性

2-(2-Methoxyethoxy)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that has garnered attention for its potential biological applications. This compound integrates a pyridine ring with a boronic ester group, which is known for its reactivity and utility in various biochemical processes. The following sections discuss its biological activity, mechanisms of action, and applications in medicinal chemistry.

Organoboron compounds like this pyridine derivative are characterized by their ability to interact with biological targets through several mechanisms:

- Reactivity : The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in designing drugs that target enzymes or receptors.

- Biochemical Pathways : These compounds are often involved in the synthesis of biologically active molecules. They can facilitate the formation of complex structures through cross-coupling reactions such as Suzuki-Miyaura coupling .

- Stimulus-Responsive Behavior : The boronic ester bond allows for the development of drug carriers that respond to changes in pH, glucose levels, or ATP concentrations within the biological environment.

Biological Activity

The biological activities of this compound include:

- Anticancer Properties : Research indicates that organoboron compounds can exhibit cytotoxic effects against various cancer cell lines. Their ability to modulate enzyme activity involved in cancer progression is a key area of investigation.

- Antimicrobial Activity : Similar compounds have shown efficacy against bacterial infections by disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

Case Studies

Several studies have highlighted the potential use of this compound in drug development:

- Cancer Treatment : A study demonstrated that derivatives of boronic acids could inhibit proteasome activity in cancer cells, leading to apoptosis. The specific compound discussed showed enhanced selectivity for tumor cells over normal cells.

- Enzyme Inhibition : Another research effort focused on how boronic esters could act as inhibitors for serine proteases. The compound's structure was optimized to improve binding affinity and selectivity towards target enzymes involved in inflammation and cancer .

Comparative Analysis

The biological activity of this compound can be contrasted with similar organoboron compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Structure | Anticancer properties; used in drug synthesis |

| 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Structure | Antimicrobial activity; enzyme inhibition |

Q & A

Q. What are the standard synthetic routes for preparing this boronic ester-functionalized pyridine derivative?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the reactivity of the dioxaborolane group. Key steps include:

- Using palladium catalysts (e.g., Pd(dppf)₂Cl₂) to facilitate coupling between the boronic ester and halogenated precursors .

- Optimizing solvent systems (e.g., THF, dioxane/water mixtures) to enhance solubility and reaction efficiency .

- Controlling reaction temperatures (e.g., 55–80°C) to balance reactivity and by-product formation . Post-synthesis purification often involves column chromatography or recrystallization to isolate the product from unreacted starting materials .

Q. Which analytical techniques are essential for characterizing this compound?

Critical methods include:

- NMR spectroscopy (¹H/¹³C, ¹¹B) to confirm substituent positions and boronic ester integrity .

- GC or titration analysis for purity assessment (>98% purity thresholds) .

- X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in stereochemistry or bonding .

- Mass spectrometry (HRMS or ESI-MS) to validate molecular weight and isotopic patterns .

Q. What is the role of the dioxaborolane group in cross-coupling reactions?

The dioxaborolane moiety acts as a protected boronic acid, enabling stable handling while retaining reactivity in Suzuki-Miyaura couplings. It facilitates carbon-carbon bond formation with aryl/heteroaryl halides, critical for constructing complex molecules in medicinal chemistry .

Q. How should this compound be stored to maintain stability?

Store under inert atmosphere (argon/nitrogen) at 2–8°C in airtight, moisture-resistant containers. Desiccants (e.g., silica gel) are recommended to prevent hydrolysis of the boronic ester .

Q. What purification methods are effective post-synthesis?

- Column chromatography with gradients of ethyl acetate/hexane to separate polar by-products .

- Recrystallization using solvents like ethanol or acetonitrile to enhance crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

- Catalyst screening : Test Pd catalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) to balance activity and selectivity .

- Stoichiometry adjustments : Ensure excess boronic ester (1.2–1.5 equiv) to drive halogenated precursors to completion .

- Temperature modulation : Lower temperatures (e.g., 50°C) may reduce deborylation side reactions .

Q. How to resolve discrepancies between NMR and mass spectrometry data?

- Purity check : Re-run NMR with deuterated solvents free of proton contaminants (e.g., DMSO-d₆ vs. CDCl₃) .

- Isotopic pattern analysis : Confirm molecular ion clusters in MS align with expected boron isotopic signatures (¹⁰B/¹¹B) .

- Alternative techniques : Use HSQC/HMBC NMR to assign ambiguous peaks or X-ray diffraction for structural validation .

Q. What strategies improve the compound’s stability under catalytic reaction conditions?

- Additive screening : Include stabilizing ligands (e.g., triethylamine) to mitigate Pd-induced decomposition .

- Solvent selection : Use anhydrous THF or dioxane to minimize hydrolysis during coupling .

Q. How to design mechanistic studies on solvent effects in cross-coupling reactions?

- Kinetic profiling : Compare reaction rates in polar aprotic (DMF) vs. non-polar (toluene) solvents using in-situ FTIR or HPLC monitoring .

- DFT calculations : Model solvent interactions with the boronic ester to predict transition-state energetics .

Q. How do electronic effects of substituents influence coupling efficiency?

- Hammett analysis : Synthesize derivatives with electron-donating (e.g., methoxy) or withdrawing (e.g., nitro) groups and measure coupling rates .

- Competition experiments : React equimolar halogenated partners to quantify selectivity trends .

Q. Methodological Notes

- Suzuki-Miyaura Protocol :

Combine 1 equiv halogenated precursor, 1.2 equiv boronic ester, 2.5 equiv K₂CO₃, and 0.05 equiv Pd(dppf)₂Cl₂ in dioxane/H₂O (3:1). Heat at 55–80°C for 12–24 hrs . - X-ray Crystallography : Grow crystals via slow evaporation in ethanol/acetonitrile. Refine structures using SHELX-97 with H atoms constrained to parent sites .

Contradiction Management Example :

If GC purity (98%) conflicts with NMR integration (e.g., residual solvent peaks), repeat analysis with rigorous drying or alternative techniques like HPLC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。